molecular formula C12H16N2OS B7513069 N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide

N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide

Cat. No. B7513069
M. Wt: 236.34 g/mol
InChI Key: KCHCGJNNHLTKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MPAC belongs to the class of pyrrolidine carboxamide derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide is not fully understood. However, it has been suggested that N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide may exert its therapeutic effects through the inhibition of various enzymes and receptors in the body. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to bind to the dopamine transporter, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide in lab experiments is its potential therapeutic properties. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further study. However, one limitation of using N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide in lab experiments is its limited solubility in water. This may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide. One potential direction is the further exploration of its anti-inflammatory and analgesic properties. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide may also be studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, the development of more soluble forms of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide may allow for its use in a wider range of experimental settings.

Synthesis Methods

The synthesis of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide involves the reaction of 2-methylthiophenol with pyrrolidine-1-carboxylic acid and isocyanate. This reaction results in the formation of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide as a white solid.

Scientific Research Applications

N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-16-11-7-3-2-6-10(11)13-12(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHCGJNNHLTKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide

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